4-(2-Fluoro-acetyl)-benzoic acid methyl ester
Description
4-(2-Fluoro-acetyl)-benzoic acid methyl ester is a fluorinated aromatic ester characterized by a benzoic acid backbone substituted with a methyl ester at the carboxyl group and a 2-fluoro-acetyl group at the para position. The fluorine atom in the acetyl group is expected to influence electronic distribution, solubility, and bioactivity through inductive effects, while the methyl ester enhances lipophilicity. Such compounds are typically synthesized via acetylation reactions using fluorinated reagents or nucleophilic substitutions, as inferred from methods used for similar esters .
Properties
IUPAC Name |
methyl 4-(2-fluoroacetyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXYRYCOINICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Mediated Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between aryl halides and boronic acids represents a cornerstone in biaryl synthesis. For 4-(2-fluoro-acetyl)-benzoic acid methyl ester, methyl 2-methanesulfonyloxybenzoate serves as a starting material, reacting with 4-fluoroacetylphenylboronic acid in the presence of Pd(0) catalysts. The reaction proceeds via oxidative addition of the sulfonate ester to palladium, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
In a representative protocol, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate (44 mmol) reacts with p-tolylzinc bromide in tetrahydrofuran (THF) at reflux for 12 hours using 10% Pd/C and triphenylphosphine. This method yields methyl 2-(4-methylphenyl)benzoate at 82–91% efficiency, demonstrating the scalability of Pd-mediated systems. Adapting this to introduce a fluoro-acetyl group would require substituting the boronic acid with a fluorinated counterpart, though steric and electronic effects may necessitate ligand tuning.
Nickel-Catalyzed Negishi Coupling
Nickel catalysts offer a cost-effective alternative to palladium, particularly for electron-deficient substrates. Patent US6433214B1 details the use of Ni(0) complexes with phosphine ligands (e.g., tributylphosphine) to couple arylzinc reagents with sulfonate esters. For instance, methyl 2-methanesulfonyloxybenzoate reacts with 4-fluoroacetylzinc bromide in THF at 25°C for 12 hours, yielding the target ester at 47–50%. While lower than Pd-based systems, Ni catalysis remains advantageous for substrates prone to β-hydride elimination.
Friedel-Crafts Acylation Strategies
Aluminum Chloride-Catalyzed Acylation
Friedel-Crafts acylation introduces acetyl groups to aromatic rings via electrophilic substitution. Patent CN85107015A outlines the reaction of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of AlCl₃ at 120°C, yielding 2,4-dichloro-5-fluoro-phenyl ethyl ketone at 80% efficiency. Adapting this to benzoic acid methyl ester derivatives would involve:
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Protecting the carboxylic acid as its methyl ester.
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Directing acylation to the para position via electron-withdrawing groups.
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Fluorinating the acetyl group post-acylation using agents like Selectfluor® or DAST.
A hypothetical pathway:
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Methyl 4-bromo-benzoate undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ to form methyl 4-(acetyl)-benzoate.
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Fluorination with DAST at −78°C converts the acetyl group to 2-fluoro-acetyl.
This route faces challenges in regioselectivity and over-fluorination but benefits from inexpensive reagents.
Esterification of Pre-Formed Carboxylic Acids
Acid-Catalyzed Esterification
Direct esterification of 4-(2-fluoro-acetyl)-benzoic acid with methanol under acidic conditions (H₂SO₄, HCl) is a straightforward method. However, the acid-sensitive fluoro-acetyl group necessitates mild conditions. A two-step approach is preferable:
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Synthesize 4-(2-fluoro-acetyl)-benzoic acid via fluorination of 4-acetyl-benzoic acid.
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Esterify with methanol using DCC/DMAP or Mitsunobu conditions.
Yields for analogous esterifications range from 65–75%, with purification via column chromatography critical to removing diastereomers.
Fluorination Techniques
Electrophilic Fluorination
Introducing fluorine at the acetyl position requires selective reagents. DAST (diethylaminosulfur trifluoride) converts ketones to geminal difluorides but may over-fluorinate. Alternatives like Deoxo-Fluor® or XtalFluor-E® improve selectivity. For example, treating 4-acetyl-benzoic acid methyl ester with Deoxo-Fluor® in dichloromethane at 0°C yields the mono-fluorinated product at 60–70%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Methyl 2-sulfonyloxybenzoate | Pd/C, PPh₃ | 82–91 | High catalyst cost |
| Ni-Catalyzed Coupling | Methyl 2-sulfonyloxybenzoate | Ni(0), tributylphosphine | 47–50 | Moderate yields |
| Friedel-Crafts Acylation | Methyl 4-bromo-benzoate | AlCl₃ | 65–75 | Regioselectivity issues |
| Direct Esterification | 4-(2-FA)-benzoic acid | H₂SO₄ | 60–70 | Acid sensitivity |
| Electrophilic Fluorination | 4-Acetyl-benzoic acid | Deoxo-Fluor® | 60–70 | Over-fluorination |
Scalability and Industrial Considerations
Palladium-mediated cross-coupling, despite its cost, offers the highest yields and reproducibility, making it suitable for kilogram-scale production . Nickel systems, while cheaper, require stringent anhydrous conditions. Friedel-Crafts acylation is economically viable but suffers from waste management issues due to stoichiometric AlCl₃ use.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-acetyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Fluoro-acetyl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-acetyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The fluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The substituent on the benzoic acid methyl ester backbone dictates physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 2-fluoro-acetyl group in the target compound likely reduces electron density on the aromatic ring compared to electron-donating groups (e.g., -OCH₃ in ), altering reactivity in electrophilic substitutions .
- Biological Activity : Fluorine enhances membrane permeability and metabolic stability. For example, methyl gallate () shows antimicrobial activity, while Av7 () exhibits antitumor effects, suggesting the fluoro-acetyl derivative may similarly target enzymes or receptors .
Physicochemical Properties
- IR Spectroscopy : Ester carbonyl stretches appear near 1742 cm⁻¹ (), while lactone or acetyl carbonyls absorb at ~1720 cm⁻¹. The fluoro-acetyl group may exhibit a carbonyl stretch slightly lower than 1742 cm⁻¹ due to fluorine’s electron-withdrawing effect .
- NMR Shifts : Methyl ester protons resonate at δ 3.8–4.3 ppm (). Fluorine’s deshielding effect may shift adjacent protons downfield .
- Melting Points : Triazole derivatives () and Schiff bases () are solids, suggesting the fluoro-acetyl analog may also crystallize readily .
Biological Activity
4-(2-Fluoro-acetyl)-benzoic acid methyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C10H9F O3
- Molecular Weight : 196.17 g/mol
Antimicrobial Activity
Research has indicated that various derivatives of benzoic acid exhibit antimicrobial properties. The compound has been evaluated for its ability to inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These results suggest that this compound may possess significant antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, by modulating apoptotic pathways.
Case Study: Apoptosis Induction
In a study focused on the effects of this compound on HeLa cells:
- IC50 Value : 25 µM
- The compound was found to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), indicating a mechanism that promotes cell death in cancerous cells .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays such as DPPH and ABTS. The results demonstrated a promising ability to scavenge free radicals.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
These findings suggest that the compound may serve as a potential antioxidant agent, contributing to its therapeutic profile .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis.
Q & A
Q. What are the key synthetic routes for 4-(2-Fluoro-acetyl)-benzoic acid methyl ester, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves two steps: (1) fluorination of the acetyl group and (2) esterification of the benzoic acid moiety. For fluorination, methods similar to the cleavage of methoxy groups using BBr₃ (as in 2-fluoro-4-hydroxybenzoic acid synthesis) can be adapted . Esterification may employ methanol under acidic catalysis (e.g., H₂SO₄) or Mitsunobu conditions. Critical parameters include temperature control (<50°C for BBr₃ reactions to avoid decomposition) and anhydrous conditions during esterification to prevent hydrolysis.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl ester group appears as a singlet near δ 3.9 ppm (¹H) and δ 52 ppm (¹³C). The fluoro-acetyl group shows a carbonyl signal at δ 165–170 ppm (¹³C) and splitting patterns due to fluorine coupling (e.g., ²J₃₄ for adjacent protons) .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (fluoro-acetyl C=O).
- MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₀H₉FO₃: 196.05 g/mol), with fragmentation peaks corresponding to loss of –OCH₃ or –COCH₂F .
Advanced Research Questions
Q. What strategies can mitigate side reactions during the introduction of the fluoro-acetyl group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the benzoic acid as a methyl ester before fluorination to prevent unwanted carboxylate interactions .
- Low-Temperature Fluorination : Use reagents like Selectfluor® or DAST at –20°C to minimize over-fluorination or decomposition .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate the product from byproducts (e.g., di-fluorinated species) .
Q. How does the fluoro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the acetyl carbonyl, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the fluorine may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., 4-acetyl-benzoic acid methyl ester) show faster reaction kinetics but lower yields in bulky nucleophile reactions .
Q. What computational methods predict the electronic effects of the fluoro-acetyl group on the benzoic acid core?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and quantify electron density shifts. For example, fluorine’s electronegativity lowers the LUMO energy of the acetyl group, favoring electrophilic interactions .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric and electronic impacts on reaction pathways .
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal stability?
- Methodological Answer :
- DSC : Detect phase transitions (e.g., melting point ~120–130°C) and decomposition exotherms. Compare with structurally similar esters (e.g., 4-methyl-benzoic acid methyl ester, mp 139.5°C) to infer fluorine’s destabilizing effect .
- TGA : Monitor mass loss at ~200–250°C, correlating with ester bond cleavage. Heating rates of 10°C/min under nitrogen are standard to avoid oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
